Molecular Weight and Hydrogen-Bonding Capacity Differentiate the Target from the Simplest 4-Chlorophenethylbenzamide Analog
The target compound incorporates a dimethylaminomethyl substituent and a phenolic hydroxyl on the phenethyl ring, which are absent in the commercially prevalent analog 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8). These additional functional groups increase molecular weight from 275.73 to 332.83 g·mol⁻¹, introduce a tertiary amine centre (pKa ~8.5–9.5 predicted), and add one hydrogen-bond acceptor [1][2]. This structural expansion elevates the compound from a simple benzamide intermediate (used as Bezafibrate EP Impurity A) to a more elaborate scaffold with two ionisable groups, enabling pH-dependent solubility and potential polypharmacology that the simpler analog cannot support [3].
| Evidence Dimension | Molecular weight (MW) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | MW = 332.83 g·mol⁻¹; HBA = 3 (amide carbonyl, phenolic OH, tertiary amine); HBD = 2 (amide NH, phenolic OH) |
| Comparator Or Baseline | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8): MW = 275.73 g·mol⁻¹; HBA = 2; HBD = 2 |
| Quantified Difference | ΔMW = +57.10 g·mol⁻¹ (+20.7%); ΔHBA = +1 (additional tertiary amine acceptor) |
| Conditions | Computed physicochemical parameters from Ambinter (target) and Molbase/PubChem (comparator) |
Why This Matters
A 20.7% higher molecular weight and an additional basic amine centre differentiate this compound for applications requiring tertiary amine functionality—such as sigma receptor binding or lysosomotropic accumulation—that the simpler comparator cannot provide.
- [1] Ambinter, AMB1922499 – Molecular weight 332.825, formula C18H21ClN2O2, logP 3.4706, PSA 52.57. View Source
- [2] Molbase, 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide – Molecular weight 275.73, logP 3.409, PSA 49.33. View Source
- [3] TCI America, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide ≥98.0% (HPLC), Catalog No. C23091G; identified as Bezafibrate EP Impurity A. View Source
